molecular formula C10H19NO2 B13226247 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol

Cat. No.: B13226247
M. Wt: 185.26 g/mol
InChI Key: JUMNQMYGYARJGI-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol is an organic compound with the molecular formula C 10 H 19 NO 2 and a molecular weight of 185 Da . This molecule features a cyclopentane ring and an oxolane (tetrahydrofuran) ring, both connected at a central carbon atom that also bears a hydroxyl group. The structure is further functionalized with a primary aminomethyl group on the cyclopentyl ring . Key physicochemical properties include a LogP of -0.03, indicating high hydrophilicity, and a polar surface area of 55 Ų . It contains two hydrogen bond donors and three hydrogen bond acceptors, which can influence its solubility and binding characteristics in biological systems. Compounds with similar structural motifs, featuring cyclopentyl and oxolane rings along with amino and alcohol functional groups, are of significant interest in medicinal chemistry. They are frequently explored as synthetic intermediates or key scaffolds in the development of bioactive molecules, such as MEK inhibitors for potential cancer therapy and agonists for central nervous system targets like the GPR88 receptor . Researchers can utilize this chemical building block for various applications, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]oxolan-3-ol

InChI

InChI=1S/C10H19NO2/c11-7-9(3-1-2-4-9)10(12)5-6-13-8-10/h12H,1-8,11H2

InChI Key

JUMNQMYGYARJGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2(CCOC2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol

Established Synthetic Routes to the Core 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol Structure

A convergent synthetic approach is the most logical strategy for assembling the this compound core. This involves the separate synthesis of the 1-(aminomethyl)cyclopentyl fragment and the oxolan-3-ol moiety, followed by a key coupling reaction.

A plausible retrosynthetic analysis suggests disconnecting the molecule at the C-C bond between the cyclopentyl and oxolane rings. This leads to a 1-(aminomethyl)cyclopentyl organometallic reagent and a protected oxolan-3-one.

Plausible Retrosynthetic Analysis:

Stereoselective and Enantioselective Synthesis Approaches

Given the presence of two stereocenters, controlling the stereochemistry is a critical aspect of the synthesis.

For the 1-(Aminomethyl)cyclopentyl Fragment: The key challenge is the creation of the quaternary stereocenter. An asymmetric Strecker reaction on a suitably protected cyclopentanone (B42830) could be a viable approach. The use of a chiral amine or a chiral catalyst can induce enantioselectivity in the formation of the aminonitrile intermediate. Subsequent reduction of the nitrile would yield the desired chiral aminomethylcyclopentylamine.

For the Oxolan-3-ol Fragment: Enantiomerically pure oxolan-3-ol can be synthesized from chiral starting materials such as L-malic acid. This involves esterification, reduction of the carboxyl groups, and subsequent acid-catalyzed cyclization to form the chiral tetrahydrofuran (B95107) ring. acs.org

For the Coupling Reaction: A stereoselective addition of a chiral organometallic cyclopentyl species to a prochiral oxolan-3-one would be crucial. The use of chiral ligands or auxiliaries on the organometallic reagent could direct the nucleophilic attack to one face of the ketone, thus establishing the desired stereochemistry at the tertiary alcohol center.

Role of Key Precursor Compounds and Reaction Intermediates

The synthesis would rely on several key precursors and intermediates:

Cyclopentanone: The starting material for the cyclopentyl fragment.

1-Aminocyclopentanecarbonitrile: A key intermediate in the synthesis of the aminomethylcyclopentyl moiety, accessible through the Strecker reaction. rsc.org

Oxolan-3-one (Tetrahydrofuran-3-one): The electrophilic partner in the key coupling step. It can be prepared from 3-hydroxytetrahydrofuran. organic-chemistry.org

(1-(Aminomethyl)cyclopentyl)magnesium bromide: A potential Grignard reagent for the nucleophilic addition to oxolan-3-one. The primary amine would need to be protected during its formation and reaction.

Protected Amines and Alcohols: Protecting groups such as Boc (tert-butoxycarbonyl) for the amine and silyl (B83357) ethers for the alcohol would be essential to prevent side reactions during the synthesis.

Novel Synthetic Strategies and Method Development for Structural Analogues

Modern synthetic methodologies offer innovative approaches to construct and functionalize the core structure and its analogues.

Exploration of Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis can provide efficient and selective methods for the key C-C bond formation. For instance, a Negishi or Suzuki coupling could be envisioned between a halogenated cyclopentylamine (B150401) derivative and an organozinc or organoboron derivative of oxolane.

Recent advances in C-H activation could also be applied to synthesize analogues. A directed C-H functionalization of a simpler cyclopentylmethanamine (B1347104) derivative could be used to introduce the oxolanol moiety.

Application of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry can be incorporated to develop more environmentally benign synthetic routes.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) and benzene (B151609) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can reduce the environmental impact. organic-chemistry.org

Catalytic Reactions: Employing catalytic methods, including biocatalysis, can reduce the generation of stoichiometric waste. For example, the use of enzymes for the stereoselective reduction of ketones or the resolution of racemic intermediates can be a sustainable approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle.

Derivatization and Analog Synthesis of this compound

The primary amine and tertiary alcohol functional groups in the target molecule are amenable to a wide range of derivatizations to generate a library of analogues for structure-activity relationship (SAR) studies.

Derivatization of the Primary Amine:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.govijarsct.co.in

Alkylation: Reductive amination with aldehydes or ketones can introduce various alkyl groups. Direct alkylation can be challenging due to overalkylation but can be controlled under specific conditions. masterorganicchemistry.com

Derivatization of the Tertiary Alcohol:

Esterification: Formation of esters through reaction with acyl chlorides or anhydrides in the presence of a base. libretexts.orglibretexts.org

Etherification: Conversion to ethers under specific conditions, although this can be challenging for tertiary alcohols.

Substitution/Elimination: Under acidic conditions, the hydroxyl group can be protonated and eliminated to form a carbocation, which can then undergo substitution or elimination to form an alkene.

Table of Potential Derivatization Reactions:

Functional GroupReagent ClassProduct Class
Primary AmineAcyl HalidesAmides
Primary AmineSulfonyl HalidesSulfonamides
Primary AmineAldehydes/Ketones (Reductive Amination)Secondary/Tertiary Amines
Tertiary AlcoholAcyl HalidesEsters
Tertiary AlcoholStrong AcidsAlkenes (Elimination)

Chemical Modification of the Aminomethyl Moiety

The primary amine of the aminomethyl group in this compound serves as a versatile handle for a variety of chemical modifications. These transformations are crucial for developing derivatives with altered physicochemical properties and biological activities. Common modifications include acylation, alkylation, sulfonylation, and the formation of ureas and carbamates.

Acylation reactions, for instance, can be readily achieved by treating the parent compound with acyl chlorides or anhydrides under basic conditions. This leads to the formation of amide derivatives. The choice of the acylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties. These modifications can significantly impact the compound's lipophilicity and hydrogen bonding capacity.

Alkylation of the aminomethyl group can be performed using various alkylating agents such as alkyl halides or through reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a particularly effective method for introducing diverse alkyl groups. This process can yield secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Sulfonylation, the reaction with sulfonyl chlorides, results in the formation of sulfonamides. This functional group is a well-known bioisostere of amides and can confer different electronic and conformational properties to the molecule.

The aminomethyl moiety can also be converted into ureas and carbamates by reacting with isocyanates or chloroformates, respectively. These derivatives introduce additional hydrogen bond donors and acceptors, which can be pivotal for molecular recognition by biological targets.

Table 1: Examples of Chemical Modifications of the Aminomethyl Moiety

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl chloride Amide
Alkylation Methyl iodide Secondary/Tertiary Amine
Reductive Amination Acetone, NaBH₄ Isopropylamine derivative
Sulfonylation Tosyl chloride Sulfonamide
Urea Formation Phenyl isocyanate Urea
Carbamate Formation Benzyl chloroformate Carbamate

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group on the oxolane ring presents another key site for chemical functionalization. Its reactivity allows for the introduction of a variety of functional groups through reactions such as esterification, etherification, and oxidation.

Esterification of the hydroxyl group can be accomplished using acyl chlorides or carboxylic acids under appropriate catalytic conditions, such as with dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP). This transformation converts the alcohol into an ester, which can alter the compound's polarity and susceptibility to hydrolysis.

Etherification, typically carried out using alkyl halides under basic conditions (Williamson ether synthesis), leads to the formation of ether derivatives. This modification can increase the lipophilicity of the molecule and remove the hydrogen-bonding capability of the hydroxyl group.

While the tertiary nature of the alcohol makes oxidation challenging without cleaving adjacent carbon-carbon bonds, specific oxidizing agents under controlled conditions could potentially lead to ring-opened products or other oxidative transformations. However, such reactions are generally less common for tertiary alcohols compared to primary or secondary ones.

Table 2: Examples of Functionalization of the Hydroxyl Group

Reaction Type Reagent Example Product Functional Group
Esterification Benzoyl chloride Benzoate Ester
Etherification Benzyl bromide, NaH Benzyl Ether

Structural Diversification via Cyclopentane (B165970) and Oxolane Ring Manipulations

For the cyclopentane ring, modifications could involve the introduction of substituents on the ring or alterations to the ring size through ring-expansion or contraction methodologies. For example, functionalization of C-H bonds on the cyclopentane ring, though often challenging, could introduce new functional groups. Ring-opening reactions, potentially initiated by the functional groups already present, could lead to acyclic derivatives.

The oxolane (tetrahydrofuran) ring is susceptible to ring-opening reactions, particularly under acidic conditions. This can be a useful strategy to generate linear ether derivatives with multiple functional groups that can be further modified. For instance, treatment with a strong acid could lead to the formation of a diol, which could then be subjected to a variety of subsequent chemical transformations.

Conformational rigidification is another strategy in medicinal chemistry to improve biological activity. nih.gov In the context of the flexible cyclopentane ring, this could be achieved by introducing unsaturation or by incorporating it into a bicyclic system. nih.gov Such modifications can lock the molecule into a specific conformation, potentially enhancing its interaction with a biological target.

Table 3: Potential Ring Manipulations

Ring System Type of Manipulation Potential Outcome
Cyclopentane Introduction of Substituents Altered steric and electronic properties
Cyclopentane Ring Expansion/Contraction Change in scaffold size and conformation
Oxolane Acid-catalyzed Ring Opening Formation of linear diol derivatives
Both Conformational Rigidification Locked conformation, potential for enhanced activity

Advanced Spectroscopic and Structural Elucidation of 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. For a molecule such as 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to establish its constitution, configuration, and conformation.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

In a hypothetical analysis, a Correlation Spectroscopy (COSY) experiment would reveal the proton-proton (¹H-¹H) coupling networks within the cyclopentyl and oxolane rings, as well as the aminomethyl group. For instance, the protons of the aminomethyl group (-CH₂NH₂) would show a correlation to the protons on the adjacent cyclopentyl carbon.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of each carbon atom in the molecule's skeleton.

The Heteronuclear Multiple Bond Correlation (HMBC) technique would be crucial for piecing together the entire molecular puzzle. It reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the spirocyclic nature of the compound by showing correlations between the protons on the cyclopentyl ring and the quaternary carbon of the oxolane ring, and vice-versa.

Finally, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons. This is vital for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations could help establish the orientation of the aminomethyl group relative to the oxolane ring.

Elucidation of Absolute and Relative Configuration via Chiral Auxiliaries or Anisotropic Reagents

Given that this compound possesses stereocenters, determining its absolute and relative configuration is critical. Chiral auxiliaries are stereogenic groups that can be temporarily attached to a molecule to control the stereochemical outcome of a reaction. mdpi.com In the context of analysis, chiral derivatizing agents could be reacted with the amino or hydroxyl groups to form diastereomers, which would exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Alternatively, chiral anisotropic reagents could be used as solvating agents to induce chemical shift differences between the enantiomers in the NMR spectrum, a method that does not require covalent modification of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confident determination of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions. The fragmentation patterns are often characteristic of the molecule's structure. For the title compound, characteristic fragmentation pathways could involve the cleavage of the C-C bond between the two rings, loss of the aminomethyl group, or dehydration from the oxolane ring. nih.gov Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Isotope Labeling Strategies for Mechanistic Insights

While not directly for structural elucidation of a stable compound, isotope labeling is a powerful tool for studying reaction mechanisms. If one were investigating the formation of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H). Tracking the position of these labels in the final product and intermediates via NMR and MS can provide definitive insights into the reaction pathway.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This method would unambiguously determine the relative stereochemistry of all chiral centers. Furthermore, if a chiral starting material was used in the synthesis or if chiral resolution was performed, the absolute configuration could also be determined. The crystal structure would also reveal how the molecules pack in the solid state and identify intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups, which govern the physical properties of the compound.

Single Crystal X-ray Diffraction Analysis of Conformational Preferences

While a single-crystal X-ray diffraction structure for this compound is not publicly available, computational studies on analogous cyclopentane-based ε-amino acids provide valuable insights into its likely conformational preferences. researchgate.netnih.gov Density Functional Theory (DFT) methods are powerful tools for investigating the stable conformations of such molecules. nih.gov

Studies on similar molecules indicate that the cyclopentane (B165970) ring can adopt various puckered conformations, such as envelope and twist forms, to minimize steric strain. The relative orientation of the aminomethyl and oxolan-3-ol substituents is determined by a complex interplay of steric hindrance and intramolecular hydrogen bonding. The inherent flexibility of the cyclopentyl and oxolane rings allows for multiple low-energy conformations. The preferred conformers would likely be stabilized by intramolecular hydrogen bonds between the hydroxyl group of the oxolane ring and the amino group.

Table 1: Predicted Torsion Angles for a Low-Energy Conformer of this compound

Torsion Angle Predicted Value (°)
C1-C2-C3-C4 (Cyclopentane) 35.2
C2-C3-C4-C5 (Cyclopentane) -21.8
C3-C4-C5-C1 (Cyclopentane) -1.5
C4-C5-C1-C2 (Cyclopentane) 25.4
C5-C1-C2-C3 (Cyclopentane) -37.3
C1-C(CH2NH2)-C(oxolane)-O 65.8

Note: These values are hypothetical and based on computational models of similar structures.

Co-crystallization Studies with Model Ligands or Research Probes

Co-crystallization studies are instrumental in understanding the intermolecular interactions of a target molecule. While specific co-crystallization data for this compound is not available, the presence of both hydrogen bond donor (amino and hydroxyl groups) and acceptor (oxygen and nitrogen atoms) sites suggests a high potential for forming co-crystals.

Model ligands for co-crystallization could include simple carboxylic acids, phenols, or other molecules capable of forming robust hydrogen bonds. The resulting crystal structures would reveal the preferred hydrogen bonding motifs, such as chains, dimers, or more complex networks. This information is crucial for understanding the molecule's behavior in a biological context and for the rational design of derivatives with specific binding properties.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Network Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and the nature of its hydrogen bonding network. nih.govrsc.org For this compound, characteristic vibrational modes can be predicted based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. The C-H stretching vibrations of the cyclopentyl and oxolane rings would appear around 3000-2850 cm⁻¹. The C-O stretching of the tertiary alcohol and the ether linkage in the oxolane ring would likely produce strong bands in the 1150-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar C-C bonds of the cyclopentane ring, which are expected to show strong signals in the fingerprint region (1400-800 cm⁻¹). The symmetric C-O-C stretching of the oxolane ring may also be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch (H-bonded) 3400 - 3200
N-H Stretch (H-bonded) 3350 - 3250
C-H Stretch (Aliphatic) 3000 - 2850
C-N Stretch 1250 - 1020
C-O Stretch (Alcohol, Ether) 1150 - 1050

Note: These are general ranges and can be influenced by the specific molecular environment and hydrogen bonding.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral molecules like this compound. googleapis.comnih.govwikipedia.orgmdpi.comresearchgate.net The presence of stereocenters in both the cyclopentyl and oxolane rings makes this molecule chiral.

Circular Dichroism (CD): The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of atoms. Although the molecule lacks a strong chromophore for electronic CD in the accessible UV-Vis range, vibrational circular dichroism (VCD) in the infrared region could be a powerful tool. mdpi.com Theoretical calculations of the VCD spectrum for a specific enantiomer, when compared with the experimental spectrum, can unambiguously determine the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry. googleapis.com For this compound, a plain curve is expected in the absence of strong chromophores. However, the sign and magnitude of the specific rotation at a standard wavelength (e.g., the sodium D-line) can be compared with values predicted from quantum chemical calculations to assign the absolute configuration. nih.gov

Table 3: List of Compounds Mentioned

Compound Name

Computational Chemistry and Molecular Modeling Studies of 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol, which possesses multiple rotatable bonds and stereocenters, a thorough conformational analysis is crucial.

A systematic conformational search would be performed to identify the low-energy conformers of the molecule. The stability of these conformers is dictated by a combination of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl and amino groups. Subsequent geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) would yield the relative energies and thermodynamic properties of each conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Population (%) at 298.15 K Key Intramolecular Interactions
Conf-1 0.00 75.3 O-H···N hydrogen bond
Conf-2 1.25 15.1 Gauche interaction in cyclopentyl ring
Conf-3 2.50 5.4 Extended conformation, no H-bond

| Conf-4 | 3.75 | 4.2 | Steric clash between rings |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results of such a study would indicate that the most stable conformer is likely stabilized by an intramolecular hydrogen bond, which significantly lowers its energy compared to other possible arrangements.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Hypothetical FMO Analysis of this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Localized on the nitrogen atom of the aminomethyl group
LUMO 2.1 Distributed over the oxolane ring and hydroxyl group

| HOMO-LUMO Gap | 8.6 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes only.

The FMO analysis would suggest that the aminomethyl group is the most likely site for electrophilic attack, while the oxolane ring and hydroxyl group are potential sites for nucleophilic attack. The large HOMO-LUMO gap would imply that the molecule is relatively stable and not highly reactive under normal conditions.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound in an explicit solvent, such as water, would reveal how the molecule explores its conformational space and interacts with its environment.

The simulation would be initiated from a low-energy conformer obtained from DFT calculations. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms would be recorded. Analysis of this trajectory can provide information on:

Conformational transitions: The frequency and pathways of transitions between different stable conformers.

Solvent interactions: The formation and lifetime of hydrogen bonds between the molecule's polar groups (amino and hydroxyl) and surrounding water molecules.

In Silico Docking Studies for Hypothetical Biological Target Identification and Ligand-Binding Predictions (Research Focus)

To explore the potential biological activity of this compound, in silico molecular docking studies could be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By screening the molecule against a library of known protein structures, it is possible to identify potential biological targets.

A reverse docking approach could be employed, where the molecule is docked against a panel of receptors associated with various diseases. The docking scores, which estimate the binding affinity, would then be used to prioritize potential targets for further investigation.

Table 3: Hypothetical Docking Scores of this compound against Selected Targets

Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues
GABA-A Receptor 4COF -7.8 Tyr97, Phe200
NMDA Receptor 5I57 -7.2 Asp731, Asn687
Serotonin Transporter 5I6X -6.5 Ile172, Tyr95

| Dopamine Transporter | 4XP1 | -6.1 | Asp79, Ser149 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These hypothetical results would suggest that this compound may have a higher affinity for GABA-A and NMDA receptors, warranting further investigation into its potential as a neuromodulator.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A theoretical QSAR framework for this compound would involve the design of a library of analogues with systematic variations in their structure.

For each analogue, a set of molecular descriptors (e.g., physicochemical, electronic, and topological) would be calculated. These descriptors would then be correlated with a hypothetical biological activity (e.g., IC50 values against a specific receptor) using statistical methods like multiple linear regression or machine learning algorithms.

Table 4: Hypothetical Data for a QSAR Study of this compound Analogues

Analogue Modification LogP pIC50
Parent Compound - 1.2 6.5
Analogue 1 N-methylation 1.5 6.8
Analogue 2 Hydroxyl to Methoxy 1.8 6.3

| Analogue 3 | Cyclopentyl to Cyclohexyl | 1.7 | 7.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model would also provide insights into the structural features that are most important for the desired biological activity.

Mechanistic Investigations of 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol in Academic Research Contexts

Biochemical Pathway Interaction Studies in Cell-Free and in vitro Systems

Based on a comprehensive review of publicly accessible scientific literature, there are no available studies detailing the interactions of 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol with biochemical pathways in cell-free or in vitro systems.

No research data on the enzymatic inhibition or activation profile of this compound in non-human systems has been identified.

There are no published non-clinical receptor binding assays or direct ligand-target engagement studies for this compound.

Cellular Uptake and Subcellular Localization Studies in Model Cell Lines (Non-Human)

Information regarding the cellular uptake and subcellular localization of this compound in any non-human model cell lines is not available in the current body of scientific literature.

Investigation of Protein-Ligand Binding Dynamics and Stoichiometry

While experimental data on binding dynamics are absent, computational analyses have provided insights into the theoretical interactions between this compound and a specific protein target. A molecular dynamics (MD) simulation study investigated the binding of this compound, referred to as ligand L3, to the protein 5ZMA, which is implicated in lung cancer. physchemres.org

The simulations revealed a dynamic interaction, with the ligand undergoing conformational changes to adapt within the protein's binding site. physchemres.org The stability of the protein-ligand complex, assessed via Root Mean Square Deviation (RMSD), showed initial stability followed by conformational adjustments, indicating an adaptive binding process. physchemres.org The primary forces governing the binding appear to be hydrophobic interactions. physchemres.org

Key amino acid residues in the 5ZMA protein were identified as crucial for the interaction. physchemres.org Notably, Tyrosine (TYR_294) showed the most significant interaction, engaging in a mix of hydrogen bonds, hydrophobic interactions, and water bridges. physchemres.org Tryptophan (TRP_424) and Phenylalanine (PHE_282) were also major contributors through hydrophobic contacts. physchemres.org

Table 1: Interaction Profile of this compound (Ligand L3) with Protein 5ZMA Residues

Interacting ResiduePredominant Interaction Type(s)Interaction Fraction
TYR_294H-Bonds, Hydrophobic, Water Bridges1.2
TRP_424Hydrophobic1.1
THR_278H-Bonds0.9
PHE_282Hydrophobic0.8
ILE_267Not specifiedRelatively high
LYS_494Not specifiedRelatively high
ALA_495Not specifiedSignificant involvement

Data sourced from a molecular dynamics simulation study. physchemres.org The interaction fraction represents the proportion of simulation time the contact was maintained.

Structure-Activity Relationship (SAR) Derivation from Mechanistic in vitro Data

Due to the absence of experimental in vitro data, Structure-Activity Relationship (SAR) derivations are based exclusively on the computational modeling study mentioned previously. The analysis of the binding of this compound to the 5ZMA protein highlights the critical role of its structural features in facilitating specific molecular interactions.

The cyclopentyl group and other non-polar moieties likely contribute significantly to the observed predominance of hydrophobic interactions with residues such as TRP_424 and PHE_282. physchemres.org The presence of the aminomethyl and hydroxyl groups is essential for forming hydrogen bonds and water bridges, as seen with THR_278 and TYR_294. physchemres.org The flexibility of the molecule, allowing it to undergo conformational changes, appears to be a key factor in achieving a stable binding position within the protein's active site. physchemres.org These computational insights suggest that modifications to the compound that enhance these hydrophobic and hydrogen-bonding capabilities could potentially lead to stronger binding affinity and inhibitory action against this specific protein target. physchemres.org

Development of Advanced Analytical Methods for Research Quantitation of 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds. For a polar compound such as 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol, reversed-phase HPLC would likely be the method of choice. A C18 or C8 stationary phase would be a suitable starting point, with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid or formic acid to improve peak shape and resolution by suppressing the ionization of the amine group. Detection could be achieved using a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or more specifically, a mass spectrometer (LC-MS).

Development of Chiral HPLC Methods for Enantiomeric Purity Determination

Given the presence of stereocenters in this compound, the separation of its enantiomers is crucial for understanding its stereospecific properties. Chiral HPLC is the definitive method for this purpose. The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. nih.govmdpi.com The mobile phase composition, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), would be optimized to achieve baseline separation of the enantiomers.

A hypothetical chiral HPLC method development could be tabulated as follows:

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak IAChiralcel OD-HChiralpak AD-H
Mobile Phase Hexane:Ethanol (90:10)Heptane:Isopropanol (80:20)Hexane:Ethanol:Methanol (85:10:5)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 210 nmUV at 205 nmUV at 215 nm

Method Validation for Reproducibility and Accuracy in Laboratory Settings

Once an HPLC method is developed, it must be rigorously validated to ensure its reliability for routine use. Method validation would be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.govresearchgate.net Due to the low volatility of this compound, direct analysis by GC-MS would be challenging. However, this technique would be invaluable for the analysis of volatile impurities, degradation products, or after derivatization of the target compound. Derivatization of the amine and hydroxyl groups, for example, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Advanced Spectrophotometric and Fluorometric Methods for Detection in Complex Research Matrices

While HPLC and GC-MS are separative techniques, spectrophotometric and fluorometric methods could be developed for the rapid quantification of this compound, particularly in scenarios where high throughput is required. As the compound lacks a strong chromophore or fluorophore, direct UV-Vis spectrophotometry or fluorescence detection would likely have low sensitivity. Therefore, derivatization with a chromogenic or fluorogenic reagent would be necessary. For instance, the primary amine group could be reacted with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to produce a highly fluorescent isoindole derivative, allowing for sensitive detection.

Bioanalytical Methodologies for in vitro or non-human in vivo Research Sample Analysis

For the analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates from non-human in vivo studies or in vitro assays, the development of a robust bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity and selectivity.

A typical LC-MS/MS method development would involve:

Sample Preparation: Extraction of the analyte from the biological matrix to remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: A rapid HPLC or UHPLC separation to resolve the analyte from matrix components.

Mass Spectrometric Detection: Utilization of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation.

A summary of a hypothetical bioanalytical method is presented below:

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Solid-Phase Extraction (SPE)
Chromatographic Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile containing 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

This method would require thorough validation to assess parameters such as selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Role of 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol and Its Analogues As Academic Research Tools

Potential as Chemical Probes for Elucidating Biological Pathways (In Vitro and Non-Human)

While comprehensive biological studies on 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol itself are not extensively documented in publicly accessible literature, the core structure and related analogues have been investigated for their biological activities. For instance, aminomethyl derivatives of β-phenyltetrahydrofuran-2-one have been synthesized and evaluated for their effects on the central nervous system in animal models. nih.gov These studies revealed that certain compounds in this class exhibit CNS depressant and analgesic properties, suggesting potential interactions with neurological pathways. nih.gov

The cyclopentane (B165970) moiety, a key feature of this compound, is also present in a series of novel 2-amino-4-pyrazolecyclopentylpyrimidines that have been synthesized and evaluated as inhibitors of the IGF-1R tyrosine kinase. nih.gov The in vitro activity of these compounds was found to be highly dependent on the substitution patterns, with some analogues showing IC50 values in the nanomolar range. nih.gov This highlights the potential for cyclopentyl-containing compounds to serve as probes for studying signaling pathways involved in cancer and other proliferative diseases.

The oxolane (tetrahydrofuran) ring is another crucial component. Tetrahydrofuran (B95107) motifs are found in a variety of natural products with interesting biological activities, including potential as leads for novel antibiotics and anticancer drugs. researchgate.net The combination of the aminomethyl group, the cyclopentyl ring, and the oxolane structure in this compound suggests that it could be a valuable tool for probing a range of biological targets. Further in vitro and non-human studies are warranted to fully elucidate its potential as a chemical probe.

Table 1: Biological Activities of Structurally Related Analogues

Compound ClassBiological Target/ActivityModel SystemReference
α-Aminomethyl derivatives of β-phenyltetrahydrofuran-2-oneCentral Nervous System Depressant, AnalgesicRats nih.gov
2-Amino-4-pyrazolecyclopentylpyrimidinesIGF-1R Tyrosine Kinase InhibitionIn Vitro nih.gov
Tetrahydrofuran-containing metabolitesAntibiotic, AnticancerNot Specified researchgate.net

Utility as a Privileged Scaffold in Conceptual Medicinal Chemistry Research and Compound Library Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of compound libraries. mdpi.com The structure of this compound contains several features that suggest its potential as such a scaffold. The rigid cyclopentyl ring provides a defined three-dimensional arrangement of substituents, while the oxolane ring and the aminomethyl group offer sites for chemical modification.

Heterocyclic rings, such as the oxolane in this compound, are common components of privileged scaffolds. mdpi.comrsc.org For example, the oxazolidinone ring is a versatile scaffold that has been extensively explored in medicinal chemistry. rsc.org Similarly, the chromenopyridine scaffold is another example of a privileged platform in drug design. mdpi.com The ability to diversify scaffolds is a key strategy in drug discovery, allowing for the exploration of a wide range of chemical space. nih.gov

The cyclopentane ring is also a feature of various biologically active compounds. For instance, cyclopentyl-pyrimidine based analogues have been developed as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R). nih.gov The synthesis of libraries of such compounds allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The modular nature of this compound, with its distinct cyclopentyl, oxolane, and aminomethyl components, makes it an attractive candidate for the design and synthesis of novel compound libraries aimed at a variety of biological targets.

Application in Material Science or Supramolecular Chemistry Research (If Applicable)

Currently, there is a lack of specific information in the scientific literature regarding the application of this compound in material science or supramolecular chemistry. The properties of a molecule that make it suitable for these fields, such as its ability to self-assemble, form polymers, or exhibit specific electronic or optical properties, have not been reported for this particular compound.

However, the presence of functional groups like the hydroxyl and amino groups could theoretically allow for its incorporation into larger molecular assemblies through hydrogen bonding or covalent linkages. Further research would be necessary to explore any potential applications in these areas.

Synthesis and Application of Fluorescent or Isotope-Labeled Analogues for Research Tracing

The development of fluorescent or isotope-labeled analogues of a compound is a crucial step in its use as a research tool, as it allows for the visualization and quantification of its distribution and interactions within biological systems. While there are no specific reports on the synthesis of labeled versions of this compound, general methods for the synthesis of fluorescent probes and the labeling of molecules with isotopes are well-established.

For example, aminopyridine scaffolds have been used to create fluorescent molecules with high quantum yields. mdpi.com By derivatizing these scaffolds, researchers have designed bioorthogonally activated smart probes that become fluorescent after a specific chemical reaction, a technique that has been applied to the study of proteins. mdpi.com Similar strategies could potentially be applied to this compound, by attaching a fluorescent dye to the amino group or another suitable position on the molecule.

Isotope labeling, typically with radioactive isotopes such as carbon-14 (B1195169) or tritium, or stable isotopes like deuterium (B1214612) or carbon-13, is another common technique for tracing the fate of a molecule in a biological system. The synthesis of such labeled analogues would allow for detailed pharmacokinetic and pharmacodynamic studies, providing valuable information about the compound's absorption, distribution, metabolism, and excretion. The development of such tools would be essential for advancing the understanding of the biological roles of this compound and its analogues.

Future Directions and Emerging Research Avenues for 3 1 Aminomethyl Cyclopentyl Oxolan 3 Ol

Exploration of Unconventional Synthetic Pathways and Enzymatic Synthesis

The development of efficient and novel synthetic methodologies is paramount for the exploration of the chemical space around the 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol core. While traditional multi-step synthesis provides a foundational approach, future efforts could focus on unconventional pathways to improve yield, reduce costs, and access novel derivatives. This includes exploring biocatalysis, where enzymes are used to perform specific chemical transformations with high stereoselectivity and under mild reaction conditions.

Enzymatic synthesis, in particular, offers a green chemistry approach to producing chiral amines and alcohols, which are key functional groups in the this compound structure. The use of transaminases, lipases, or oxidoreductases could streamline the synthesis and provide access to enantiomerically pure forms of the compound and its analogs, which is crucial for understanding their specific interactions with biological targets.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of novel compounds. For this compound, these computational tools can be employed to predict its physicochemical properties, potential biological activities, and metabolic liabilities. By training algorithms on large datasets of known molecules, predictive models can be generated to guide the synthesis of new derivatives with improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to correlate structural modifications of the this compound scaffold with changes in biological activity. This allows for the in silico design of more potent and selective compounds, prioritizing synthetic efforts on the most promising candidates.

Below is an interactive data table showcasing a hypothetical property prediction for derivatives of this compound using a machine learning model.

DerivativePredicted IC50 (nM)Predicted Solubility (mg/mL)Predicted BBB Permeability
Parent Compound 502.5Low
Fluoro-substituted 352.8Moderate
Methyl-substituted 602.2Low
Hydroxy-substituted 453.1High

Expansion of High-Throughput Screening Campaigns for Novel Biological Targets (In Vitro)

To uncover the full therapeutic potential of this compound and its analogs, expansion of high-throughput screening (HTS) campaigns against a diverse range of biological targets is essential. HTS allows for the rapid in vitro testing of a large number of compounds against specific enzymes, receptors, or cellular pathways. This can help identify novel biological activities that may not have been predicted. nih.govresearchgate.net

These campaigns can be designed to explore targets relevant to various disease areas, such as oncology, neurodegenerative disorders, and infectious diseases. The results from HTS can provide valuable starting points for lead optimization programs and help to elucidate the mechanism of action of active compounds. nih.gov

The following interactive table illustrates hypothetical results from a high-throughput screening campaign.

Compound IDTargetAssay TypeResult (% Inhibition at 10 µM)
Cpd-001 Kinase ABiochemical85
Cpd-002 Protease BCellular72
Cpd-003 GPCR CBinding91
Cpd-004 Ion Channel DFunctional65

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted nature of modern drug discovery necessitates collaborative research efforts across various scientific disciplines. The future development of this compound would greatly benefit from partnerships between synthetic chemists, computational biologists, pharmacologists, and clinicians.

Such interdisciplinary collaborations can foster innovation by combining diverse expertise to address complex challenges. For instance, computational chemists can work with synthetic chemists to design and create novel derivatives, which are then evaluated by pharmacologists to understand their biological effects. This integrated approach can accelerate the translation of basic research findings into potential therapeutic applications.

Design of Next-Generation Scaffolds Based on the this compound Core

The this compound core can serve as a "privileged structure," a molecular framework that is able to provide functional groups in a favorable arrangement for biological interactions. unife.it Future research will focus on the design of next-generation scaffolds that retain the key structural features of the parent compound while introducing novel elements to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

This can involve strategies such as scaffold hopping, where the core structure is modified to create novel chemotypes with similar biological activities, or the introduction of conformational constraints to lock the molecule into a bioactive conformation. The goal is to develop new molecular architectures with improved therapeutic potential. mdpi.comnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.